(S,S)-ANDEN-Phenyl Trost Ligand

Catalog No.
S1542347
CAS No.
138517-65-4
M.F
C54H42N2O2P2
M. Wt
812.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S,S)-ANDEN-Phenyl Trost Ligand

CAS Number

138517-65-4

Product Name

(S,S)-ANDEN-Phenyl Trost Ligand

IUPAC Name

2-diphenylphosphanyl-N-[(15S,16S)-16-[(2-diphenylphosphanylbenzoyl)amino]-15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl]benzamide

Molecular Formula

C54H42N2O2P2

Molecular Weight

812.9 g/mol

InChI

InChI=1S/C54H42N2O2P2/c57-53(45-33-17-19-35-47(45)59(37-21-5-1-6-22-37)38-23-7-2-8-24-38)55-51-49-41-29-13-15-31-43(41)50(44-32-16-14-30-42(44)49)52(51)56-54(58)46-34-18-20-36-48(46)60(39-25-9-3-10-26-39)40-27-11-4-12-28-40/h1-36,49-52H,(H,55,57)(H,56,58)/t49?,50?,51-,52-/m0/s1

InChI Key

BEKZNCOFLFMFHP-VRNAFJHGSA-N

SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C(=O)NC4C(C5C6=CC=CC=C6C4C7=CC=CC=C57)NC(=O)C8=CC=CC=C8P(C9=CC=CC=C9)C1=CC=CC=C1

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C(=O)NC4C(C5C6=CC=CC=C6C4C7=CC=CC=C57)NC(=O)C8=CC=CC=C8P(C9=CC=CC=C9)C1=CC=CC=C1

Isomeric SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C(=O)N[C@@H]4[C@H](C5C6=CC=CC=C6C4C7=CC=CC=C57)NC(=O)C8=CC=CC=C8P(C9=CC=CC=C9)C1=CC=CC=C1

(S,S)-ANDEN-Phenyl Trost Ligand is a chiral diphosphine compound with the molecular formula C54H42N2O2P2 and a molecular weight of approximately 812.87 g/mol. It is recognized for its role in asymmetric synthesis, particularly in palladium-catalyzed reactions. The structure consists of two phosphine groups linked to a central framework derived from ethanoanthracene, which contributes to its unique stereochemical properties and reactivity in catalysis .

The primary application of (S,S)-ANDEN-Phenyl Trost Ligand is in asymmetric allylic alkylation reactions. In these reactions, the ligand coordinates with palladium, facilitating the formation of chiral products from achiral starting materials. The use of this ligand enhances the enantioselectivity of the reaction, allowing for the production of compounds with high optical purity. The general reaction can be represented as follows:

Palladium complex+Allylic substrateChiral product\text{Palladium complex}+\text{Allylic substrate}\rightarrow \text{Chiral product}

In addition to allylic alkylation, (S,S)-ANDEN-Phenyl Trost Ligand can also be involved in various coupling reactions and other transformations where chiral induction is crucial .

The synthesis of (S,S)-ANDEN-Phenyl Trost Ligand typically involves multi-step organic reactions starting from readily available precursors. The general synthetic pathway includes:

  • Formation of the central framework: This involves constructing the ethanoanthracene backbone through cyclization reactions.
  • Phosphine attachment: The diphosphine moieties are introduced via nucleophilic substitution or coupling reactions.
  • Resolution: If necessary, enantiomers can be separated using chiral chromatography or other resolution techniques to obtain the desired (S,S) configuration.

The detailed synthetic routes may vary depending on the specific laboratory protocols and available reagents .

Unique Features(R,R)-ANDEN-Phenyl Trost LigandChiral diphosphineAsymmetric synthesisEnantiomeric counterpartBINAPChiral biphosphineAsymmetric hydrogenationWidely used in various catalytic processesDPEphosBidentate phosphineCross-coupling reactionsKnown for high stabilityPhosphine Oxide LigandsPhosphine derivativesCatalysis in organic synthesisDifferent electronic properties

(S,S)-ANDEN-Phenyl Trost Ligand stands out due to its specific stereochemistry and effectiveness in promoting enantioselective reactions compared to these similar compounds .

XLogP3

10.7

Wikipedia

(S,S)-ANDEN-Phenyl Trost Ligand

Dates

Last modified: 07-17-2023

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